Litoxetine

5-HT3 Receptor Antagonism Binding Affinity Pharmacological Differentiation

Litoxetine (CAS 86811-09-8) is a functionally differentiated serotonin uptake inhibitor with dual SSRI and 5-HT3 receptor antagonism (Ki=85 nM). Unlike conventional SSRIs, its unique 5-HT3 blockade confers antiemetic efficacy and spares locomotor activity at antidepressant doses. Clinically investigated for depression and urinary incontinence (Phase II 23–45% reduction in incontinence episodes). An essential comparator for antidepressant discovery, urological research, and behavioral pharmacology. Order high-purity Litoxetine to advance your next-generation serotonergic programs.

Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol
CAS No. 86811-09-8
Cat. No. B1674896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLitoxetine
CAS86811-09-8
Synonyms4-(2-naphthalenylmethoxy)piperidine
litoxetine
SL 81-0385
SL-81035
Molecular FormulaC16H19NO
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESC1CNCCC1OCC2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C16H19NO/c1-2-4-15-11-13(5-6-14(15)3-1)12-18-16-7-9-17-10-8-16/h1-6,11,16-17H,7-10,12H2
InChIKeyMJJDYOLPMGIWND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Litoxetine (CAS 86811-09-8): A Dual-Action SSRI with 5-HT3 Antagonism – Chemical Identity and Pharmacological Baseline


Litoxetine (CAS 86811-09-8) is a serotonin (5-HT) uptake inhibitor that belongs to the selective serotonin reuptake inhibitor (SSRI) class. Chemically identified as 4-(2-naphthylmethoxy)piperidine with molecular formula C16H19NO [1], Litoxetine is distinguished by its concurrent activity as a 5-HT3 receptor antagonist. This dual mechanism underpins its unique pharmacological profile: it functions as a potent inhibitor of the serotonin transporter (SERT) while simultaneously acting as an antagonist at cerebral 5-HT3 receptors [2]. This combination of SSRI and 5-HT3 antagonist activities is not present in conventional SSRIs such as fluoxetine, paroxetine, or sertraline, and forms the basis for its differential therapeutic and side-effect profile. The compound has been investigated clinically for depression and, more recently, for urinary incontinence, with Phase II studies demonstrating clinical proof-of-concept for the latter indication [3].

Why Litoxetine (CAS 86811-09-8) Cannot Be Substituted with Standard SSRIs: The 5-HT3 Differentiation Barrier


Generic substitution within the SSRI class is not pharmacologically or clinically justified for Litoxetine. While standard SSRIs (e.g., fluoxetine, paroxetine, sertraline) achieve therapeutic effect solely through inhibition of the serotonin transporter (SERT), Litoxetine possesses an additional, functionally significant pharmacological action: moderate-affinity antagonism at the 5-HT3 receptor (Ki = 85 nM) [1]. This dual activity is not a minor nuance; it directly translates into distinct in vivo outcomes. In preclinical models, Litoxetine demonstrates antiemetic efficacy that fluoxetine completely lacks, and in behavioral paradigms, Litoxetine—like paroxetine—uniquely spares locomotor activity at antidepressant doses, a property not shared by all SSRIs [2]. Consequently, replacing Litoxetine with a conventional SSRI would abolish the 5-HT3-mediated component, potentially altering both the therapeutic window and side-effect burden. The following quantitative evidence substantiates that Litoxetine is a functionally differentiated entity within the serotonin uptake inhibitor class.

Litoxetine (CAS 86811-09-8) Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons


5-HT3 Receptor Affinity: Litoxetine vs. Fluoxetine – Direct Binding Comparison

Litoxetine exhibits moderate binding affinity for cerebral 5-HT3 receptors, with a Ki value of 85 nM [1]. In a direct head-to-head comparison using the same radioligand binding assay, fluoxetine demonstrated negligible affinity for this receptor, with a Ki of 6.5 µM (6,500 nM) [1]. This represents an approximately 76-fold higher affinity for Litoxetine at the 5-HT3 receptor compared to fluoxetine.

5-HT3 Receptor Antagonism Binding Affinity Pharmacological Differentiation

In Vivo Antiemetic Efficacy: Litoxetine vs. Fluoxetine in a Ferret Model of Chemotherapy-Induced Emesis

In a ferret model of cisplatin-induced emesis (10 mg/kg i.v.), Litoxetine administered intravenously at 1 and 10 mg/kg produced a dose-dependent reduction in the number of retches, vomiting episodes, and emetic episodes, while also delaying emesis onset [1]. In contrast, fluoxetine at identical doses (1 and 10 mg/kg i.v.) failed to inhibit cisplatin-induced emetic responses; in fact, fluoxetine significantly increased the number of retches and vomiting and accelerated the onset of emesis [1].

Antiemetic Activity In Vivo Pharmacology Ferret Emesis Model

Behavioral Selectivity in the Tail Suspension Test: Litoxetine and Paroxetine Spare Locomotor Activity

In the mouse tail suspension test (TST), a behavioral model sensitive to serotonergic antidepressants, Litoxetine, fluoxetine, zimeldine, paroxetine, and indalpine all produced dose-related decreases in immobility [1]. However, a critical differentiation emerged when locomotor activity was assessed: fluoxetine, zimeldine, and indalpine decreased locomotor activity at doses similar to those that decreased immobility in the TST. In contrast, paroxetine and litoxetine had no effect on locomotion at the dose ranges active in the TST [1].

Behavioral Pharmacology Tail Suspension Test Locomotor Activity

Efficacy in Mixed Urinary Incontinence: Phase II Placebo-Controlled Quantitative Outcomes

In a randomized, double-blind, placebo-controlled Phase II study evaluating Litoxetine (LTX) in women with mixed urinary incontinence (MUI), Litoxetine 40 mg BID demonstrated a 23% greater reduction in incontinence episodes (IE) compared to placebo in the overall study population, and a 45% greater reduction beyond placebo in patients with more severe UI after 12 weeks of treatment [1]. Additionally, improvement in Patient Perception of Bladder Condition (PPBC) was most pronounced in the 40 mg BID group (p=0.012 vs placebo) [1].

Urinary Incontinence Phase II Clinical Trial Patient-Reported Outcomes

Preclinical Comparison with Duloxetine: Similar Efficacy in Bladder Overactivity Models

In a rabbit model of acetic acid-induced detrusor overactivity, Litoxetine was directly compared to duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) approved for stress urinary incontinence. The study confirmed that Litoxetine is active on both bladder hyperactivity and sphincter contraction, with a magnitude of effect reported to be similar to that of duloxetine [1].

Preclinical Urology Bladder Overactivity Sphincter Function

SERT Binding Potency: Litoxetine Demonstrates High Affinity Comparable to Established SSRIs

Litoxetine inhibits the serotonin transporter (SERT) with high potency. Reported Ki values for SERT binding are 7 nM [1]. For context, fluoxetine, a widely used SSRI, exhibits a reported SERT Ki of approximately 17 nM [2], while paroxetine, one of the most potent SSRIs, has a reported Ki of approximately 0.04-0.17 nM . Litoxetine's SERT affinity is therefore comparable to, or exceeds, that of fluoxetine, and is well within the range associated with clinically effective SSRIs, though less potent than paroxetine.

SERT Binding Serotonin Transporter Potency Comparison

Litoxetine (CAS 86811-09-8): Prioritized Research and Industrial Application Scenarios


Investigating Novel Antidepressants with Reduced Gastrointestinal Side-Effect Burden

Litoxetine serves as a critical pharmacological tool in antidepressant discovery programs aimed at mitigating the nausea and vomiting commonly associated with SSRI therapy. Its dual SSRI/5-HT3 antagonist mechanism [1] provides a template for designing next-generation agents that maintain serotonergic efficacy while minimizing gastrointestinal adverse events. Researchers can use Litoxetine as a positive control to benchmark the in vivo antiemetic efficacy and 5-HT3 receptor occupancy of novel compounds in preclinical models [1].

Developing First-in-Class Pharmacotherapies for Mixed Urinary Incontinence

Given the positive Phase II clinical data demonstrating a 23-45% reduction in incontinence episodes beyond placebo [2], Litoxetine represents a validated lead compound for the development of medical treatments for mixed urinary incontinence (MUI). Industrial and academic researchers can utilize Litoxetine as a reference standard in preclinical urodynamic models (e.g., rodent or rabbit studies assessing urethral pressure and detrusor overactivity) to screen for and characterize new chemical entities targeting MUI [3].

Probing the Functional Consequences of Concomitant 5-HT3 Antagonism on SSRI Pharmacology

Litoxetine is an essential comparator compound for basic and translational neuroscientists studying the serotonergic system. Its unique pharmacological signature—potent SERT inhibition combined with moderate 5-HT3 receptor antagonism (Ki = 85 nM) [1]—allows for the dissection of the relative contributions of 5-HT3 receptor modulation to the overall behavioral and physiological effects of serotonin uptake inhibitors. Studies utilizing Litoxetine alongside fluoxetine (negligible 5-HT3 affinity) [1] can elucidate the specific role of 5-HT3 receptors in mood, anxiety, emesis, and gastrointestinal function.

Benchmarking Locomotor Sparing Profiles in Behavioral Pharmacology Assays

In behavioral pharmacology, Litoxetine, along with paroxetine, serves as a reference compound for an SSRI that does not suppress locomotor activity at antidepressant doses [4]. This property is valuable for researchers seeking to differentiate antidepressant-like effects from non-specific motor impairment in animal models such as the tail suspension test or forced swim test. Using Litoxetine as a control can help validate that observed reductions in immobility are not confounded by sedative or motor-impairing effects, a common pitfall in antidepressant screening [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Litoxetine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.